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Cyclic ADP-Ribose (ammonium salt)

Cat. No.: B10786831
M. Wt: 575.36 g/mol
InChI Key: IGYAJGYAGRVAJM-SPJXZGHLSA-N
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Description

Historical Context and Discovery of Cyclic ADP-Ribose (cADPR)

The journey to understanding cADPR began with investigations into cellular calcium mobilization. In 1987, the potent calcium-releasing activity of a novel molecule was first observed in sea urchin eggs. nih.govresearchgate.net It wasn't until 1989 that this molecule was identified as cyclic ADP-ribose, a metabolite of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). nih.gov This discovery was a significant milestone, revealing a new player in the complex world of second messengers. molbiolcell.org The initial observations noted a delay in calcium release when NAD+ was introduced to sea urchin egg homogenates, which was later attributed to the enzymatic conversion of NAD+ into cADPR. nih.gov

The structural determination of cADPR was a critical step in confirming its identity. X-ray crystallography definitively established its cyclic structure, distinguishing it from its linear counterpart, ADP-ribose (ADPR). nih.govnih.gov This unique cyclic arrangement is essential for its biological activity. nih.gov The enzyme responsible for this transformation was initially found in the ovotestis of Aplysia californica and was named ADP-ribosyl cyclase to differentiate it from conventional NADases that produce ADPR. molbiolcell.org Subsequent research identified similar enzyme activities in various mammalian tissues, suggesting that cADPR is a widespread messenger for calcium mobilization. molbiolcell.org

Significance of cADPR in Intracellular Calcium Signaling

The primary and most well-documented role of cADPR is its function as a modulator of intracellular calcium (Ca2+) signaling. nih.govnih.gov Calcium ions are ubiquitous second messengers that control a vast array of cellular processes, from muscle contraction to gene transcription. benthamdirect.comnih.govyoutube.com cADPR exerts its influence by sensitizing and activating specific calcium channels located on the membrane of intracellular calcium stores, primarily the endoplasmic or sarcoplasmic reticulum. mdpi.comnih.gov

Key Mechanisms of cADPR-Mediated Calcium Release:

Ryanodine (B192298) Receptors (RyRs): The principal targets of cADPR are the ryanodine receptors, a class of intracellular calcium channels. nih.govmdpi.comnih.gov cADPR is considered an endogenous modulator of Ca2+-induced Ca2+ release (CICR), a process where a small initial influx of calcium triggers a much larger release from intracellular stores. nih.gov cADPR enhances the sensitivity of RyRs to calcium, meaning that lower concentrations of calcium are needed to trigger this release. nih.govwikipedia.org

Accessory Proteins: The interaction between cADPR and RyRs is not always direct. In some cell types, accessory proteins are required to mediate the effects of cADPR. ingentaconnect.com One such protein is the FK506-binding protein 12.6 (FKBP12.6), which has been shown to be critical for cADPR-induced activation of RyRs in smooth muscle cells. mdpi.comphysiology.org Calmodulin has also been identified as a soluble protein required for cADPR's action in some systems, acting synergistically to increase the calcium sensitivity of CICR. nih.gov

Distinction from Other Messengers: The cADPR pathway is distinct from other major calcium mobilization pathways, such as the one mediated by inositol (B14025) 1,4,5-trisphosphate (IP3). nih.govphysiology.org While both cADPR and IP3 trigger calcium release from intracellular stores, they act on different receptors and can be independently regulated, allowing for precise spatial and temporal control of calcium signals. nih.govnih.gov

The significance of cADPR in calcium signaling is underscored by its ability to induce sustained calcium oscillations and waves, which are crucial for encoding information in cellular communication. nih.gov

Key ProteinFunction in cADPR SignalingCellular Location
Ryanodine Receptor (RyR) Primary channel for cADPR-mediated Ca2+ release. nih.govmdpi.comnih.govEndoplasmic/Sarcoplasmic Reticulum
FKBP12.6 Accessory protein that can mediate cADPR's effect on RyRs. mdpi.comphysiology.orgAssociated with RyRs
Calmodulin Soluble protein that acts synergistically with cADPR to sensitize CICR. nih.govCytosol
CD38 A major mammalian enzyme that synthesizes and hydrolyzes cADPR. nih.govnih.govCell surface, with catalytic site facing extracellularly and internally. wikipedia.org
ADP-ribosyl cyclase Enzyme that catalyzes the synthesis of cADPR from NAD+. molbiolcell.orgFound in various organisms, including Aplysia californica. molbiolcell.org

Role of cADPR in Broad Cellular Regulation Across Organisms

The influence of cADPR extends far beyond a single cell type or organism, highlighting its fundamental importance in biology. nih.gov Research has demonstrated the presence and activity of cADPR-mediated signaling in a wide spectrum of life, from plants to mammals. nih.govphysiology.org

Diverse Cellular Functions Regulated by cADPR:

Muscle Contraction: In smooth muscle cells, cADPR is involved in regulating contractility by modulating calcium release. physiology.orgnih.gov For instance, in airway smooth muscle, the cADPR pathway is activated by specific agonists like acetylcholine (B1216132), leading to calcium oscillations that are essential for muscle contraction. nih.govresearchgate.net

Neurotransmission: cADPR plays a role in the release of neurotransmitters. For example, it has been implicated in regulating the release of oxytocin (B344502) in the hypothalamus. medchemexpress.com

Hormone and Enzyme Secretion: The secretion of hormones and enzymes is often a calcium-dependent process. cADPR is involved in insulin (B600854) secretion from pancreatic β-cells by mobilizing calcium from the endoplasmic reticulum. mdpi.comnih.gov

Immune Response: In the immune system, cADPR is linked to the function of lymphocytes. nih.gov The enzyme CD38, which is crucial for cADPR metabolism, was first identified as a lymphocyte differentiation antigen. nih.gov

Fertilization and Development: The initial discovery of cADPR's activity in sea urchin eggs points to its role in early developmental processes like fertilization. nih.govbenthamdirect.com

Plant Biology: The cADPR signaling system is also present in plants, where it is involved in processes such as stomatal opening and responses to stress. physiology.org More recently, isomers of cADPR have been identified as signaling molecules in plant immunity. biorxiv.org

The widespread presence and diverse functions of cADPR underscore its evolutionary significance as a conserved signaling molecule. The enzymes responsible for its synthesis and degradation are also found across different species, further emphasizing its fundamental role in cellular regulation. wikipedia.org

Organism/Cell TypeCellular Process Regulated by cADPRKey Findings
Sea Urchin Eggs Fertilization, Calcium MobilizationSite of the initial discovery of cADPR's Ca2+-releasing activity. nih.govmolbiolcell.org
Mammalian Smooth Muscle ContractioncADPR mediates Ca2+ release through RyRs, influencing contractility. physiology.orgnih.gov
Mammalian Neurons Neurotransmitter ReleaseImplicated in the release of hormones like oxytocin. medchemexpress.com
Pancreatic β-Cells Insulin SecretioncADPR acts as a second messenger for glucose-stimulated insulin release. mdpi.comnih.gov
T-Lymphocytes Immune ResponseThe CD38/cADPR signaling pathway is involved in T-cell activation. nih.govingentaconnect.com
Plants Stomatal Regulation, ImmunitycADPR and its isomers are involved in various physiological responses. physiology.orgbiorxiv.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H27N7O13P2 B10786831 Cyclic ADP-Ribose (ammonium salt)

Properties

Molecular Formula

C15H27N7O13P2

Molecular Weight

575.36 g/mol

IUPAC Name

diazanium;(2R,3R,4S,5R,13R,14S,15R,16R)-24-imino-8,10-dioxido-8,10-dioxo-7,9,11,25,26-pentaoxa-1,17,19,22-tetraza-8λ5,10λ5-diphosphapentacyclo[18.3.1.12,5.113,16.017,21]hexacosa-18,20,22-triene-3,4,14,15-tetrol

InChI

InChI=1S/C15H21N5O13P2.2H3N/c16-12-7-13-18-4-19(12)14-10(23)8(21)5(31-14)1-29-34(25,26)33-35(27,28)30-2-6-9(22)11(24)15(32-6)20(13)3-17-7;;/h3-6,8-11,14-16,21-24H,1-2H2,(H,25,26)(H,27,28);2*1H3/t5-,6-,8-,9-,10-,11-,14-,15-;;/m1../s1

InChI Key

IGYAJGYAGRVAJM-SPJXZGHLSA-N

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=CN(C4=N)[C@H]5[C@@H]([C@@H]([C@H](O5)COP(=O)(OP(=O)(O1)[O-])[O-])O)O)O)O.[NH4+].[NH4+]

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=CN(C4=N)C5C(C(C(O5)COP(=O)(OP(=O)(O1)[O-])[O-])O)O)O)O.[NH4+].[NH4+]

Origin of Product

United States

Ii. Molecular Mechanisms of Cadpr Biosynthesis and Metabolism

Enzymatic Synthesis of cADPR from Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD+)

The primary pathway for cADPR synthesis involves the cyclization of NAD+ by a specific group of enzymes known as ADP-ribosyl cyclases (ARCs). wikipedia.org This reaction cleaves the bond between nicotinamide and the ribose sugar in NAD+ and forms a new covalent bond between the N1 nitrogen of the adenine base and the anomeric carbon of the same ribose, releasing nicotinamide in the process. nih.govmolbiolcell.org

ADP-Ribosyl Cyclase (ARC) Family Proteins

The ADP-ribosyl cyclase family encompasses a group of enzymes responsible for the synthesis of cADPR. wikipedia.org These proteins are found across various species, from mollusks to mammals, and share the conserved function of catalyzing the conversion of NAD+ to cADPR. wikipedia.orgmolbiolcell.org

In mammals, the principal enzyme with ADP-ribosyl cyclase activity is CD38. nih.govnih.gov This protein is a type II transmembrane glycoprotein (B1211001) that is extensively expressed on the surface of various immune cells, such as lymphocytes, as well as other cell types. capes.gov.brnih.gov CD38 is a bifunctional enzyme, meaning it not only synthesizes cADPR from NAD+ but also hydrolyzes it to ADP-ribose (ADPR). nih.govnih.gov The dual functionality of CD38 positions it as a critical regulator of intracellular cADPR levels. The enzymatic activity of CD38 is not limited to cADPR synthesis; it can also produce NAADP+ from NADP+ through a base-exchange reaction. nih.govresearchgate.net

The catalytic mechanism of CD38 is understood to proceed through a covalently bound intermediate. wikipedia.org The balance between its cyclase and hydrolase activities can be influenced by various factors, including the presence of ATP, which inhibits the hydrolysis of cADPR and consequently leads to its accumulation. wikipedia.org

Another significant mammalian ADP-ribosyl cyclase is CD157, also known as Bone Marrow Stromal Antigen 1 (BST-1). wikipedia.org Structurally related to CD38, CD157 is a GPI-anchored protein that also possesses both ADP-ribosyl cyclase and cADPR hydrolase activities. wikipedia.org While it shares these enzymatic capabilities with CD38, its catalytic efficiency is generally considered to be lower. Both CD38 and CD157 are part of the same gene family and play roles in NAD+ metabolism and calcium signaling. wikipedia.orgnih.gov

The ADP-ribosyl cyclase from the sea mollusk Aplysia californica was one of the first such enzymes to be purified and extensively characterized. molbiolcell.org Unlike its mammalian counterparts, the Aplysia cyclase is a soluble, monofunctional enzyme, primarily dedicated to the synthesis of cADPR from NAD+ without a significant hydrolase activity. wikipedia.orgmolbiolcell.org This characteristic has made it a valuable tool in research for producing cADPR and its analogs for functional studies. rsc.org The enzyme from Aplysia has been instrumental in confirming the structure of cADPR and demonstrating its potent calcium-mobilizing activity. molbiolcell.org Research has shown that the Aplysia enzyme can also cyclize nicotinamide guanine (B1146940) dinucleotide (NGD+), an analog of NAD+, to produce cyclic GDP-ribose (cGDPR). hku.hk

Recent discoveries have expanded the family of enzymes known to be involved in cADPR-related metabolism to include Toll/Interleukin-1 Receptor (TIR) domains found in bacteria and plants. wikipedia.orgnih.gov These TIR domains have been shown to possess NAD+ hydrolase activity and can produce structural isomers of cADPR. nih.gov Instead of the canonical cADPR, these enzymes catalyze the formation of variants such as v-cADPR (also known as 2'cADPR) and v2-cADPR (3'cADPR), which are cyclized through an O-glycosidic bond between the two ribose moieties of ADPR. nih.gov The production of these isomers suggests alternative signaling pathways and functions, with 3'cADPR being identified as an activator of antiphage defense systems in bacteria and a suppressor of immunity in plants. nih.gov

Regulatory Modulators of ADP-Ribosyl Cyclase Activity

The activity of ADP-ribosyl cyclases, particularly the mammalian CD38, is subject to regulation by a variety of factors, ensuring that cADPR production is tightly controlled in response to cellular needs. The catalytic efficiency of these enzymes can be influenced by substrate availability (NAD+), pH, and the presence of divalent cations.

Furthermore, the cyclase activity of CD38 can be modulated by post-translational modifications and interactions with other proteins. For instance, the formation of disulfide bonds within the CD38 molecule has been shown to regulate its enzymatic functions. nih.gov The table below summarizes key research findings related to the enzymatic synthesis of cADPR.

Enzyme/DomainOrganism/FamilyKey CharacteristicsProducts
CD38 MammalianBifunctional (cyclase and hydrolase), Type II transmembrane protein. capes.gov.brnih.govnih.govcADPR, ADP-ribose, NAADP+. nih.govresearchgate.net
CD157 (BST-1) MammalianBifunctional (cyclase and hydrolase), GPI-anchored protein. wikipedia.orgcADPR, ADP-ribose. wikipedia.org
Aplysia Cyclase Aplysia californicaMonofunctional (primarily cyclase), Soluble enzyme. wikipedia.orgmolbiolcell.orgcADPR, cGDPR (from NGD+). molbiolcell.orghku.hk
TIR Domains Bacterial and PlantNAD+ hydrolase activity. nih.govcADPR isomers (e.g., v-cADPR, v2-cADPR). nih.gov
Guanosine (B1672433) 3',5'-Cyclic Monophosphate (cGMP) and G-Kinase

The biosynthesis of cyclic ADP-ribose (cADPR) can be modulated by the second messenger cyclic guanosine monophosphate (cGMP). nih.govbohrium.com In sea urchin egg homogenates, two distinct forms of ADP-ribosyl cyclase, the enzyme responsible for synthesizing cADPR from NAD+, have been identified: a soluble form and a membrane-bound form. nih.govbohrium.com While both forms can produce cADPR, their regulation by cGMP differs significantly. nih.govbohrium.com

The soluble ADP-ribosyl cyclase is stimulated by cGMP in a concentration-dependent manner, with a half-maximal stimulation observed at approximately 5.3 μM cGMP. nih.govbohrium.com This stimulation is specific to cGMP, as cyclic AMP (cAMP) does not have the same effect. nih.govbohrium.com The stimulatory action of cGMP on the soluble cyclase requires the presence of ATP or its non-hydrolyzable analog, ATPγS, and is dependent on the activity of a cGMP-dependent protein kinase (G-Kinase). nih.govbohrium.com In contrast, the membrane-bound form of ADP-ribosyl cyclase operates independently of cGMP. nih.govbohrium.com These findings suggest a pathway where cGMP, through the activation of G-Kinase, can enhance the production of cADPR by the soluble cyclase. nih.govbohrium.com

All-trans-Retinoic Acid Modulation of Synthesis

All-trans-retinoic acid (atRA) has been identified as a potent modulator of cADPR synthesis. nih.govnih.govjci.org In cultured LLC-PK1 renal cells, atRA stimulates a significant, dose-dependent increase in the synthesis of cADPR, with concentrations ranging from 0.1 nM to 1 µM leading to a maximum increase of approximately 600%. nih.govnih.gov This effect is specific to the synthesis of cADPR, as atRA does not affect its rate of hydrolysis. nih.govnih.gov

The stimulatory effect of atRA on cADPR synthesis is not immediate, exhibiting a lag period of 6-8 hours. nih.govnih.gov Furthermore, this stimulation is blocked by the presence of actinomycin (B1170597) D, an inhibitor of transcription, and cycloheximide, an inhibitor of protein synthesis. nih.govnih.gov This indicates that the action of atRA on cADPR synthesis requires the de novo synthesis of proteins. nih.govnih.gov These findings establish atRA as an extracellular stimulus that can enhance the production of the second messenger cADPR, potentially mediating some of the broader biological effects of retinoids, such as their roles in morphogenesis and cell differentiation. nih.govnih.gov

Enzymatic Degradation of cADPR

cADPR Hydrolase Activity of CD38

The cluster of differentiation 38 (CD38) is a multifunctional enzyme that plays a crucial role in the metabolism of cADPR. nih.govnih.govresearchgate.netnih.govwikipedia.org In addition to its role in synthesizing cADPR from NAD+ (ADP-ribosyl cyclase activity), CD38 also possesses a potent cADPR hydrolase activity, which degrades cADPR into ADP-ribose (ADPR). nih.govnih.govresearchgate.netnih.govwikipedia.org This bifunctional nature allows CD38 to tightly regulate the intracellular levels of cADPR. nih.govresearchgate.net

The enzymatic activity of CD38 can be measured by incubating the enzyme with its substrates, NAD+ or cADPR, and analyzing the products using methods like reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gov Studies have shown that when plasma membrane fractions containing CD38 are incubated with cADPR, it is stoichiometrically converted to ADPR, confirming the hydrolase activity. nih.gov The catalytic site of CD38 is located on the cell surface, allowing it to metabolize extracellular substrates as well. nih.gov The hydrolysis of cADPR by CD38 is a key mechanism for terminating its signaling functions. nih.govresearchgate.net

Inhibition of cADPR Hydrolysis (e.g., by ATP)

The cADPR hydrolase activity of CD38 can be inhibited by adenosine (B11128) triphosphate (ATP). nih.govnih.gov This inhibition is significant at millimolar concentrations of ATP (2-10 mM) and results in an increased accumulation of cADPR. nih.govnih.gov The mechanism of this inhibition is competitive, with ATP competing with cADPR for binding to the enzyme. nih.gov Specifically, ATP competes with cADPR at the Lys-129 residue within the CD38 protein, which is the binding site for cADPR hydrolysis. nih.gov By blocking this site, ATP prevents the breakdown of cADPR, leading to its accumulation within the cell. nih.gov This regulatory mechanism is particularly important in processes such as glucose-induced insulin (B600854) secretion in pancreatic β-cells, where ATP levels rise and subsequently inhibit cADPR hydrolysis, thereby potentiating cADPR-mediated calcium signaling. nih.govnih.gov

Interplay with Other Adenine Dinucleotide-Derived Messengers

cADPR is part of a complex network of signaling molecules derived from adenine dinucleotides. nih.govuniprot.orgnih.govnih.govbohrium.comresearchgate.net Besides cADPR, another key messenger is nicotinic acid adenine dinucleotide phosphate (B84403) (NAADP), which is synthesized from NADP+. uniprot.orgnih.govnih.govbohrium.com Both cADPR and NAADP function as second messengers to mobilize intracellular calcium, but they do so through distinct mechanisms and target different calcium stores. nih.govbohrium.com cADPR primarily acts on ryanodine (B192298) receptors in the endoplasmic reticulum, while NAADP targets endolysosomes. nih.govbohrium.com

Iii. Cellular Signaling Pathways Mediated by Cyclic Adp Ribose

cADPR-Mediated Intracellular Calcium Release

The principal mechanism by which cyclic ADP-ribose (cADPR) exerts its effects is through the mobilization of intracellular calcium (Ca2+) stores, a critical process for numerous cellular activities. physiology.orgnih.gov This Ca2+ release is primarily mediated through the activation of ryanodine (B192298) receptors (RyRs), which are large conductance Ca2+ channels located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER). nih.govmdpi.com

Cyclic ADP-ribose (cADPR) is recognized as a key activator of ryanodine receptors (RyRs), which are intracellular calcium release channels. nih.govmdpi.com The interaction between cADPR and RyRs leads to the release of calcium from the sarcoplasmic reticulum (SR), thereby increasing the cytosolic calcium concentration. physiology.org

The activation of RyRs by cADPR has been demonstrated in various cell types. For instance, in coronary arterial smooth muscle cells, cADPR significantly increases the open probability of RyR/Ca2+ release channels in a concentration-dependent manner. physiology.org Studies using HEK293 cells, which are naturally devoid of RyRs, showed no Ca2+ response to cADPR. nih.gov However, when these cells were engineered to express RyR1 or RyR3, cADPR triggered a marked Ca2+ transient. nih.gov This response was eliminated by depleting the endoplasmic reticulum Ca2+ stores with thapsigargin (B1683126) or by blocking RyRs with dantrolene, confirming that cADPR's effect is mediated through RyR activation on the ER. nih.gov

The precise nature of the interaction between cADPR and RyRs has been a subject of investigation. While some early proposals suggested a direct binding of cADPR to RyRs, subsequent research has indicated a more complex, indirect mechanism of activation in many cell types. nih.govnih.govnih.gov

The modulation of ryanodine receptor (RyR) activity by cyclic ADP-ribose (cADPR) is often not a direct interaction but is mediated by other cellular components. nih.govphysiology.org Evidence suggests that in some tissues, such as porcine tracheal smooth muscle, cADPR activates RyR channels indirectly. physiology.org This is supported by findings where a cADPR antagonist did not block caffeine-induced Ca2+ release, which acts directly on RyRs. physiology.org

One proposed mechanism for this indirect action involves intermediary proteins that sense cADPR and in turn modulate RyR function. physiology.org This concept is supported by photoaffinity labeling studies that have identified cADPR binding sites distinct from the RyR channel itself. physiology.org However, there is also research that has not found significant binding of cADPR to SR microsomes containing RyRs, nor an effect on the association of accessory proteins under certain in vitro conditions, leading to the suggestion that cADPR's effects in some muscle cells might be due to modulation of RyR-independent Ca2+ release systems. nih.gov The debate continues, with some studies concluding that cADPR triggers Ca2+ release by activating RyRs, though not necessarily through direct binding in all cases. nih.gov

The regulation of ryanodine receptors (RyRs) by cyclic ADP-ribose (cADPR) is intricately linked to the function of accessory proteins, most notably FK506-binding protein 12.6 (FKBP12.6) and calmodulin. mdpi.comnih.gov

FKBP12.6, also known as calstabin2, is a peptidyl-prolyl isomerase that binds to RyRs and stabilizes them in a closed state. nih.gov The prevailing model suggests that cADPR does not bind directly to the RyR channel itself but rather to FKBP12.6. mdpi.comnih.gov This binding event causes the dissociation of FKBP12.6 from the RyR complex, leading to the activation of the channel and subsequent release of calcium from the sarcoplasmic reticulum. mdpi.comnih.gov This mechanism has been demonstrated in various tissues, including vascular smooth muscle and pancreatic islets. mdpi.comnih.gov For example, in bovine coronary arterial smooth muscle, antibodies against FKBP12.6 blocked the cADPR-induced activation of RyR channels. nih.gov Furthermore, removing FKBP12.6 from the RyR complex abolished the effect of cADPR. nih.gov

Calmodulin (CaM) is another critical regulatory protein. physiology.org Its involvement is suggested by findings that RyR channel activation by cADPR appears to require its presence. physiology.org Calmodulin can also directly increase the frequency of Ca2+ sparks, which are elementary Ca2+ release events through RyRs. nih.gov The actions of cADPR may be regulated by a combination of factors including calmodulin, cytosolic and luminal Ca2+ levels, and other accessory proteins, highlighting a complex and multi-faceted control system for RyR activity. oup.com

Accessory Protein Function in cADPR-Mediated RyR Regulation Supporting Evidence
FKBP12.6 (Calstabin2) Stabilizes RyR in a closed state. cADPR binds to FKBP12.6, causing its dissociation from RyR and leading to channel activation. mdpi.comnih.govAnti-FKBP12.6 antibody blocks cADPR-induced RyR activation. Removal of FKBP12.6 abolishes cADPR's effect. nih.gov
Calmodulin (CaM) Required for cADPR-mediated RyR activation in some systems. physiology.org Can independently increase the frequency of Ca2+ sparks. nih.govcADPR's actions are often dependent on the presence of CaM and other factors like Ca2+ levels. oup.com

Cyclic ADP-ribose (cADPR) is a significant modulator of calcium-induced calcium release (CICR), a fundamental process where a small influx of Ca2+ triggers a much larger release of Ca2+ from intracellular stores. physiology.orgnih.gov Rather than acting as a direct agonist that opens the ryanodine receptor (RyR) channels on its own, cADPR primarily functions by sensitizing the RyRs to the effects of Ca2+. nih.gov This enhancement of CICR means that in the presence of cADPR, a smaller initial Ca2+ signal is required to activate the RyRs and elicit a substantial release of Ca2+ from the sarcoplasmic reticulum. nih.gov

This modulatory role of cADPR has been observed in various cell types, from sea urchin eggs to mammalian cardiac myocytes. nih.gov In cardiac cells, for example, cADPR can set the sensitivity of RyRs to activation by the influx of calcium that occurs during excitation-contraction coupling. nih.gov Similarly, in neuronal systems like those in Aplysia, cADPR has been shown to be involved in the build-up of Ca2+ concentration that triggers neurotransmitter release, supporting the idea that it modulates CICR in synaptic transmission. nih.gov The ability of cADPR to amplify the CICR mechanism is a key aspect of its function as a cellular signaling molecule. physiology.orgnih.gov

The release of calcium from intracellular stores, modulated by cyclic ADP-ribose (cADPR), is not a simple, uniform event. Instead, it manifests as complex and dynamic patterns of Ca2+ signals, including localized events known as Ca2+ sparks and propagating phenomena like Ca2+ waves and oscillations. These dynamic signals are crucial for encoding the specificity and timing of cellular responses.

Calcium Sparks: These are localized, elementary events of Ca2+ release from a small cluster of ryanodine receptors (RyRs) on the sarcoplasmic reticulum. nih.gov They are considered the fundamental building blocks of global Ca2+ signals. nih.gov Studies in permeabilized rat ventricular myocytes have shown that cyclic ADP-ribose (cADPR) increases the frequency of these Ca2+ sparks without significantly altering their amplitude or spatial and temporal properties. nih.govresearchgate.net This suggests that cADPR enhances the sensitivity of RyRs, making them more likely to open and generate a spark. nih.gov

Calcium Waves: When Ca2+ sparks occur in close proximity and with sufficient frequency, they can propagate across the cell as a regenerative wave of Ca2+ release, known as a Ca2+ wave. nih.gov The generation of these waves is linked to the process of Ca2+-induced Ca2+ release (CICR), where Ca2+ released from one set of RyRs diffuses and activates neighboring RyRs. nih.gov By increasing the frequency of Ca2+ sparks, cADPR can facilitate the initiation and propagation of these waves. nih.gov

Calcium Oscillations: In many cell types, agonist stimulation leads to repetitive, transient increases in intracellular Ca2+, referred to as Ca2+ oscillations. These oscillations are a key mechanism for encoding information in Ca2+ signaling. cADPR is implicated in the generation and maintenance of these oscillations. For instance, in sea urchin eggs, the photolytic release of cADPR can induce Ca2+ oscillations. nih.gov It is believed that cADPR-sensitive Ca2+ stores are required for the perpetuation of these oscillations, which are often initiated by other signaling molecules like nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP). nih.gov The interplay between different Ca2+ mobilizing messengers and their respective stores gives rise to the complex patterns of Ca2+ oscillations observed in cells. physiology.orgnih.gov

Calcium Signal Description Role of cADPR
Calcium Sparks Localized, elementary Ca2+ release from a few RyRs. nih.govIncreases the frequency of sparks. nih.govresearchgate.net
Calcium Waves Propagating wave of Ca2+ release across the cell. nih.govFacilitates wave initiation and propagation by increasing spark frequency. nih.gov
Calcium Oscillations Repetitive, transient increases in intracellular Ca2+. nih.govInvolved in the induction and maintenance of oscillations, often in concert with other messengers. nih.gov

Dynamics of Intracellular Calcium Signals

Regulation of Extracellular Calcium Influx by cADPR

In addition to mobilizing intracellular Ca²⁺ stores, cADPR plays a crucial role in mediating the entry of Ca²⁺ from the extracellular environment. nih.gov This influx is a vital component of sustained calcium signaling required for various physiological functions. The mechanisms governing this process involve the direct or indirect activation of specific plasma membrane channels.

A significant body of research has identified the Transient Receptor Potential Cation Channel Subfamily M Member 2 (TRPM2) as a molecular target for cADPR. mdpi.comwikipedia.org TRPM2 is a non-selective cation channel that is permeable to Ca²⁺. nih.gov While ADP-ribose (ADPR) is a potent activator of TRPM2, cADPR also functions as an agonist, albeit sometimes less potently. wikipedia.org

The activation of TRPM2 by cADPR can be significantly enhanced by other factors, most notably temperature. Research has shown that while cADPR may have little effect on TRPM2 at room temperature (25°C), its ability to activate the channel is dramatically potentiated at physiological body temperatures (around 37°C). nih.gov For instance, one study found that while 100 μM of cADPR did not evoke currents at 25°C, it significantly enhanced heat-evoked TRPM2 currents. nih.gov This temperature-dependent potentiation suggests that at a mammalian body temperature, TRPM2 is a key molecular target of cADPR. nih.gov The synergy between cADPR and ADPR in activating the TRPM2 channel has also been noted, with each molecule enhancing the action of the other. wikipedia.org This cADPR-mediated Ca²⁺ influx through TRPM2 has been implicated in diverse cellular processes, including insulin (B600854) secretion and immune responses. nih.govmdpi.com

Table 1: cADPR Interaction with TRPM2 Channel
FactorObservationReference
ActivationcADPR acts as an agonist for the TRPM2 channel, triggering Ca²⁺ influx. wikipedia.orgmedchemexpress.com
Temperature DependencecADPR's activation of TRPM2 is weak at room temperature but strongly potentiated at physiological body temperatures (>35°C). nih.gov
SynergycADPR and ADP-ribose (ADPR) act synergistically to activate the TRPM2 channel. wikipedia.org
Physiological RoleThis pathway is involved in processes such as insulin secretion. nih.gov

Capacitative calcium entry, also known as store-operated calcium entry (SOCE), is a major mechanism for Ca²⁺ influx in non-excitable cells. nih.govfrontiersin.org This process is triggered by the depletion of Ca²⁺ from the endoplasmic reticulum (ER). frontiersin.org The depletion is sensed by stromal interaction molecule (STIM) proteins located in the ER membrane. nih.govnih.gov Upon sensing low Ca²⁺ levels, STIM proteins undergo a conformational change, translocate to ER-plasma membrane junctions, and directly interact with and activate Orai channels, which are highly selective Ca²⁺ channels in the plasma membrane. nih.govfrontiersin.orgnih.gov This activation allows Ca²⁺ to flow into the cell, providing a sustained signal and enabling the refilling of ER stores. nih.govfrontiersin.org

Iv. Physiological Roles of Cyclic Adp Ribose Signaling in Biological Systems

General Cellular Processes

The cADPR signaling pathway plays a crucial role in fundamental cellular processes by orchestrating Ca²⁺ mobilization from intracellular stores, primarily the endoplasmic reticulum, through the activation of ryanodine (B192298) receptors (RyRs). wikipedia.orgnih.govmdpi.com This modulation of intracellular Ca²⁺ concentration is a key regulatory mechanism in cell proliferation, differentiation, cell cycle progression, and apoptosis.

The involvement of cADPR in cell proliferation and differentiation is a subject of ongoing research, with studies highlighting its diverse effects across different cell types. The mobilization of intracellular Ca²⁺ stores is a recognized component in the regulation of these fundamental cellular processes. nih.gov

In neurosecretory PC12 cells, the CD38/cADPR pathway is activated by acetylcholine (B1216132) to induce Ca²⁺ release, a process necessary for acetylcholine-stimulated cell proliferation. nih.gov Interestingly, inhibition of this pathway was found to accelerate nerve growth factor (NGF)-induced neuronal differentiation, while overexpression of CD38 enhanced proliferation but delayed differentiation. nih.gov This suggests a dichotomous role for cADPR in balancing proliferation and differentiation in these cells.

Furthermore, studies on 3T3 fibroblasts have demonstrated a paracrine role for NAD⁺ and cADPR in stimulating cell proliferation. nih.gov In this process, NAD⁺ released from cells is converted to extracellular cADPR by the ectoenzyme CD38. nih.gov This extracellular cADPR can then be taken up by neighboring cells, leading to an increase in intracellular Ca²⁺ and subsequent stimulation of cell proliferation, including a shortened S phase of the cell cycle. nih.gov The role of cADPR in the proliferation of human peripheral blood mononuclear cells stimulated by lipopolysaccharide has also been investigated. researchgate.net

Table 1: Role of cADPR in Cell Proliferation and Differentiation

Cell TypeStimulusEffect of cADPR/CD38 PathwayResearch Finding
PC12 CellsAcetylcholinePromotes cell proliferationThe CD38/cADPR/Ca²⁺ signaling pathway is required for acetylcholine-stimulated cell proliferation. nih.gov
PC12 CellsNerve Growth Factor (NGF)Delays neuronal differentiationOverexpression of CD38 increased cell proliferation but delayed NGF-induced differentiation. nih.gov
3T3 FibroblastsParacrine signalingEnhances cell proliferationCo-culture with CD38⁺ feeder cells enhanced the proliferation of CD38⁻ target cells and shortened the S phase. nih.gov

The cell cycle is a tightly regulated process with critical checkpoints that ensure the fidelity of cell division. khanacademy.org Key regulators of the cell cycle include cyclins and cyclin-dependent kinases (Cdks), whose activities are influenced by both internal and external cues. khanacademy.orgkhanacademy.org The progression through the cell cycle, particularly at the G1/S and G2/M transitions, is a critical point of control. khanacademy.org

The cADPR signaling pathway, through its modulation of intracellular Ca²⁺, is implicated in the regulation of cell cycle progression. nih.gov Ca²⁺ signaling is known to be involved in the proliferation of pancreatic β-cells, a process that inherently requires progression through the cell cycle. nih.gov In starfish oocytes, the response to cADPR changes during meiotic maturation, a process that involves re-entry into the cell cycle. nih.gov This suggests a role for cADPR in preparing the oocyte for successful fertilization and subsequent cell cycles. nih.gov While the direct molecular mechanisms linking cADPR to specific cell cycle checkpoints are still being elucidated, its fundamental role in Ca²⁺ signaling places it as a key player in the complex network that governs cell division.

Table 2: cADPR and Cell Cycle Regulation

Organism/Cell TypeProcessRole of cADPRResearch Finding
Starfish OocytesMeiotic MaturationChanges in Ca²⁺ responseThe Ca²⁺ signal induced by cADPR in mature oocytes mimics the fertilization response, indicating a preparatory role for cell cycle re-entry. nih.gov
Pancreatic β-cellsProliferationImplicated in cell growthCa²⁺ signaling, in which cADPR is a key messenger, is critical for β-cell proliferation. nih.gov
General Eukaryotic CellsCell Cycle CheckpointsPotential modulationAs a key Ca²⁺ mobilizing messenger, cADPR is positioned to influence the activity of Ca²⁺-dependent regulators of cell cycle checkpoints. khanacademy.orgnih.gov

The process of programmed cell death, or apoptosis, is essential for tissue homeostasis and is characterized by a series of morphological and biochemical events. Intracellular Ca²⁺ signaling is a known modulator of apoptotic pathways. While direct studies on the role of the cyclic ADP-ribose ammonium (B1175870) salt in apoptosis are limited, the broader involvement of ADP-ribosylation in cell death pathways provides a contextual framework.

In the context of the DNA damage response, the activation of poly(ADP-ribose) polymerase 1 (PARP1) is a critical event. PARP1 synthesizes poly(ADP-ribose) (PAR) chains, which play a role in DNA repair and can also influence cell fate decisions. Overactivation of PARP-1 due to severe stress can lead to widespread cell death. This PARP-1-dependent cell death can occur through both necrotic and apoptotic mechanisms.

While distinct from cADPR, the processes involving ADP-ribosylation highlight the importance of NAD⁺ metabolism in cell survival and death. The synthesis of cADPR by enzymes like CD38 also consumes NAD⁺, suggesting a potential interplay between these pathways in determining cellular outcomes. nih.gov

Specialized Tissue and Organ System Functions

The cADPR signaling pathway is not only integral to general cellular processes but is also adapted for specialized functions in various tissues and organ systems. Its role is particularly well-documented in reproductive biology and the endocrine system.

The fertilization of sea urchin eggs is a classic model for studying the role of Ca²⁺ signaling in development. youtube.comyoutube.comyoutube.com The fusion of sperm and egg triggers a transient increase in intracellular Ca²⁺, which is a critical event for egg activation and the initiation of embryonic development. youtube.comyoutube.com cADPR has been identified as a key second messenger in this process. nih.gov

Upon fertilization, a signaling cascade is initiated that leads to the production of cADPR. nih.gov This cADPR then induces the release of Ca²⁺ from intracellular stores, contributing to the Ca²⁺ wave that propagates across the egg. nih.gov This Ca²⁺ release is a cooperative process, with the binding of cADPR to its target, likely the ryanodine receptor, being a key regulatory step. nih.gov The inactivation of MAP kinase following the Ca²⁺ rise is correlated with the initiation of DNA synthesis, a crucial step in the first mitotic cell cycle. nih.gov In starfish oocytes, the Ca²⁺ response to cADPR matures as the oocyte prepares for fertilization, with the induced Ca²⁺ signal in mature oocytes mimicking the events seen at fertilization. nih.gov

Table 3: Role of cADPR in Sea Urchin Egg Fertilization

EventRole of cADPRMechanismResearch Finding
Egg ActivationSecond MessengerInduces Ca²⁺ release from intracellular storescADPR is a potent calcium mobilizing agent in sea urchin egg extracts. nih.gov
Ca²⁺ Wave PropagationCooperative ReleaseBinds to ryanodine receptors, leading to a cooperative release of Ca²⁺cADPR-induced Ca²⁺ release in sea urchin egg homogenates is a cooperative process with a Hill coefficient of approximately 2. nih.gov
Initiation of DevelopmentTriggers Downstream EventsThe Ca²⁺ signal initiated by cADPR leads to the inactivation of MAP kinase and initiation of DNA synthesis.Inactivation of MAP kinase, which is Ca²⁺-dependent, correlates with the initiation of DNA synthesis post-fertilization. nih.gov

In pancreatic beta-cells, the secretion of insulin (B600854) in response to elevated blood glucose is a tightly regulated process that is critically dependent on Ca²⁺ signaling. youtube.comwikipedia.org cADPR has been established as a crucial second messenger in this pathway. nih.govnih.govjomes.orgnih.govnih.gov

When glucose levels rise, it is transported into the beta-cells and metabolized, leading to an increase in the intracellular ATP/ADP ratio. youtube.comfrontiersin.org This increase in ATP inhibits the cADPR hydrolase activity of CD38, leading to an accumulation of cADPR. nih.gov The accumulated cADPR then binds to and activates ryanodine receptors on the endoplasmic reticulum, causing the release of Ca²⁺ into the cytoplasm. nih.gov This rise in intracellular Ca²⁺ is a primary trigger for the exocytosis of insulin-containing granules. nih.govnih.gov Studies using transgenic mice overexpressing CD38 in pancreatic beta-cells have shown enhanced glucose-induced insulin secretion, further supporting the regulatory role of the CD38/cADPR system in this process. nih.gov

Table 4: The cADPR Signaling Pathway in Insulin Secretion

StepMolecule/ProcessRoleResearch Finding
1. Glucose UptakeGlucoseEnters pancreatic beta-cellsElevated blood glucose is the primary stimulus for insulin secretion. youtube.com
2. ATP ProductionGlycolysis & Oxidative PhosphorylationIncreases intracellular ATP/ADP ratioMetabolism of glucose leads to a rise in cellular ATP. frontiersin.org
3. cADPR AccumulationCD38/cADPR HydrolaseATP inhibits the hydrolysis of cADPR, causing it to accumulate.ATP produced by glucose metabolism inhibits the cADPR hydrolase activity of CD38. nih.gov
4. Ca²⁺ ReleasecADPR and Ryanodine ReceptorscADPR activates RyRs on the endoplasmic reticulum, releasing Ca²⁺.cADPR acts as a second messenger for Ca²⁺ mobilization from the endoplasmic reticulum. nih.govnih.gov
5. Insulin SecretionExocytosisThe increase in intracellular Ca²⁺ triggers the fusion of insulin-containing vesicles with the cell membrane.The Ca²⁺ release from intracellular stores plays an important role in insulin secretion. nih.gov

Muscular Systems

The contractility of muscle cells is intrinsically linked to fluctuations in intracellular Ca²⁺ concentrations. The cADPR signaling pathway plays a significant role in orchestrating these Ca²⁺ dynamics in various muscle types.

Cyclic ADP-ribose is a key regulator of Ca²⁺ release from the sarcoplasmic reticulum in smooth muscle cells, primarily through its interaction with ryanodine receptors (RyRs). wikipedia.org This modulation of intracellular Ca²⁺ is fundamental to the control of smooth muscle contraction and the maintenance of vascular and airway tone.

In vascular smooth muscle cells (VSMCs), cADPR is a critical component of the signaling cascade that governs vascular tone and the response to various vasoactive stimuli. nih.gov It participates in the generation and modulation of intracellular Ca²⁺ signals, including sparks, waves, and oscillations. nih.gov A variety of chemical and physical cues, such as acetylcholine, endothelin, and mechanical stretch, can trigger cADPR-mediated Ca²⁺ responses in both vascular endothelial and smooth muscle cells. nih.gov

Research has demonstrated that oxidative stress can enhance the production and action of cADPR in coronary arterial smooth muscle. nih.gov For instance, the presence of superoxide (B77818) radicals leads to increased ADP-ribosyl cyclase activity, the enzyme responsible for cADPR synthesis. nih.gov This, in turn, results in the mobilization of intracellular Ca²⁺ from the sarcoplasmic reticulum and subsequent vasoconstriction. nih.gov This finding highlights a mechanism by which reactive oxygen species can influence vascular tone through the cADPR pathway.

Table 1: Factors Influencing cADPR-Mediated Vasomotor Response

Stimulus Effect on cADPR Pathway Resulting Vascular Response
AcetylcholineActivates cADPR-mediated Ca²⁺ releaseVasodilation (endothelium-dependent)
EndothelinActivates cADPR-mediated Ca²⁺ releaseVasoconstriction
Oxidative Stress (Superoxide)Enhances cADPR productionVasoconstriction nih.gov
Stretch/Shear StressActivates cADPR-mediated Ca²⁺ releaseVasomotor adjustments nih.gov

The cADPR signaling pathway is implicated in the regulation of airway smooth muscle (ASM) contractility and is particularly relevant in the context of airway hyperresponsiveness, a hallmark of asthma. nih.govnih.gov In ASM cells, the transmembrane protein CD38 synthesizes and degrades cADPR, which in turn modulates Ca²⁺ release from the sarcoplasmic reticulum via ryanodine receptors. nih.govnih.gov

Inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), have been shown to augment the expression of CD38 and ADP-ribosyl cyclase activity in human ASM cells. nih.gov This leads to an enhanced Ca²⁺ response to contractile agonists like acetylcholine and bradykinin. nih.gov The use of a cADPR antagonist, 8-bromo-cADPR, attenuates these augmented Ca²⁺ responses, providing direct evidence for the involvement of the CD38/cADPR pathway in inflammatory-induced airway hyperresponsiveness. nih.gov Furthermore, studies in permeabilized porcine tracheal smooth muscle have confirmed that cADPR acts as a second messenger for Ca²⁺ release through ryanodine receptors. physiology.org

The contractile activity of the myometrium, the smooth muscle layer of the uterus, is essential for labor. The cADPR signaling system is present and functional in human myometrial tissue. nih.govoup.com This includes the presence of the enzyme CD38, which synthesizes cADPR, and the ability of cADPR to induce Ca²⁺ release from microsomal preparations. nih.govoup.com

The hormone oxytocin (B344502), a potent stimulator of uterine contractions, utilizes the cADPR pathway to induce intracellular Ca²⁺ transients in human myometrial cells. oup.comnih.gov The signaling cascade involves both the inositol (B14025) 1,4,5-trisphosphate (IP₃) and the cADPR/ryanodine receptor systems. nih.gov Furthermore, the pro-inflammatory cytokine TNF-α can upregulate CD38 expression and cyclase activity, thereby increasing cADPR levels and enhancing oxytocin-induced Ca²⁺ transients. oup.comnih.gov This suggests that the cADPR pathway may play a role in preparing the myometrium for labor. nih.gov Studies in rat models have also shown that blocking ryanodine receptors can reduce angiotensin II-induced uterine contractions, further supporting the role of this Ca²⁺ release channel in myometrial function. researchgate.net

The role of cyclic ADP-ribose in cardiac myocyte calcium handling is a subject of ongoing research and debate. Calcium-induced calcium release (CICR) is the primary mechanism of excitation-contraction coupling in the heart, where an initial influx of Ca²⁺ through L-type calcium channels triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum via ryanodine receptors. youtube.com

Some studies propose that endogenous cADPR may act as a sensitizer (B1316253) of the CICR process, essentially lowering the threshold for Ca²⁺-induced activation of ryanodine receptors. nih.govnih.gov Evidence supporting this hypothesis comes from experiments using 8-amino-cADPR, a cADPR antagonist. nih.gov When injected into guinea-pig ventricular myocytes, 8-amino-cADPR was found to reduce both contractions and Ca²⁺ transients without affecting the L-type Ca²⁺ current or the sarcoplasmic reticulum Ca²⁺ load. nih.gov This suggests that by blocking the action of endogenous cADPR, the sensitivity of the CICR mechanism was diminished. nih.gov

However, other studies have presented conflicting findings. Research on intact rat ventricular myocytes failed to demonstrate a direct Ca²⁺-releasing effect of cADPR when introduced via flash photolysis of a caged precursor. ahajournals.org In these experiments, neither cADPR nor its antagonist, 8-amino-cADPR, altered normal CICR. ahajournals.org These results suggest that cADPR may not be a direct regulator of sarcoplasmic reticulum Ca²⁺ release in intact cardiac myocytes under the conditions tested. ahajournals.org The discrepancies in these findings may arise from differences in experimental models, species, or the specific isoforms of the proteins involved in the cADPR signaling pathway. The precise role of cADPR in cardiac calcium handling, therefore, remains an area of active investigation, with a focus on understanding the complex interplay of factors that regulate cardiac contractility. frontiersin.org

Table 2: Summary of Research on cADPR in Cardiac Myocytes

Study Focus Key Finding Proposed Role of cADPR Reference
Guinea-pig ventricular myocytesInjection of 8-amino-cADPR reduced contractions and Ca²⁺ transients.Sensitizer of Ca²⁺-induced Ca²⁺ release. nih.gov
Intact rat ventricular myocytesFlash photolysis of caged cADPR did not trigger Ca²⁺ release or alter CICR.No direct regulatory role in SR Ca²⁺ release. ahajournals.org
Smooth Muscle Contraction and Tone Regulation

Nervous System: Neurotransmitter Release and Synaptic Plasticity (e.g., Long-Term Depression)

Beyond the muscular system, cADPR signaling is also integral to the functioning of the nervous system, where it influences neurotransmitter release and the long-term plasticity of synapses. nih.govnih.gov Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental mechanism underlying learning and memory. nih.govyoutube.comyoutube.com

One form of synaptic plasticity is long-term depression (LTD), a persistent weakening of synaptic strength. nih.govyoutube.comyoutube.compnas.org Evidence suggests that the cADPR signaling pathway plays a key role in the induction of LTD at the Schaffer collateral-CA1 synapses in the hippocampus. nih.govpnas.org The proposed mechanism involves the activation of cGMP-dependent protein kinase, which in turn stimulates the synthesis of cADPR. nih.govpnas.org cADPR then acts on presynaptic ryanodine receptors to mobilize Ca²⁺ from intracellular stores, a step that appears necessary for the induction of LTD. nih.govpnas.org The blockade of any component of this pathway—cGMP-dependent protein kinase, cADPR receptors, or ryanodine-sensitive Ca²⁺ stores—prevents the induction of LTD. nih.govpnas.org Notably, the lack of effect when cADPR antagonists are infused into the postsynaptic neuron points to a presynaptic site of action for cADPR in this process. nih.govpnas.org

Immune System Regulation

The cyclic ADP-ribose (cADPR) signaling pathway is a critical component in the orchestration of the immune response, influencing both adaptive and innate immunity. Its roles range from the activation and proliferation of T-lymphocytes to guiding neutrophils to sites of infection.

T-Lymphocyte Activation and Proliferation

Cyclic ADP-ribose has been established as a key second messenger in the activation and proliferation of T-lymphocytes. Stimulation of the T-cell receptor/CD3 (TCR/CD3) complex on human T cells triggers the activation of a soluble ADP-ribosyl cyclase, leading to a sustained elevation of intracellular cADPR levels. nih.gov This increase in cADPR is directly linked to the subsequent sustained calcium signaling necessary for T-cell activation. nih.gov Antagonists of cADPR have been shown to inhibit TCR/CD3-stimulated calcium signaling, cellular proliferation, and the expression of both early (CD25) and late (HLA-DR) activation markers, confirming the causal relationship. nih.gov The molecular target for cADPR in T cells is the type-3 ryanodine receptor/calcium channel, and cADPR directly modulates its channel opening. nih.gov

Furthermore, in human peripheral blood mononuclear cells (PBMCs), lipopolysaccharide (LPS) stimulation, a process involving monocyte- and plasma-mediated activation of T-lymphocytes, results in a doubling of intracellular cADPR levels within 24 hours. nih.gov This increase is paralleled by enhanced NAD+ levels and increased activity of ADP-ribosyl cyclase enzymes. nih.gov The elevated cADPR concentrations lead to a two- to three-fold increase in intracellular calcium, a process that can be blocked by the cADPR antagonist 8-Br-cADPR. nih.gov Inhibition of this pathway significantly curtails the T-lymphocyte proliferation induced by LPS, highlighting the essential role of cADPR in this adaptive immune response. nih.gov

Key Findings in T-Lymphocyte Regulation by cADPRReference(s)
Stimulation of the TCR/CD3 complex increases intracellular cADPR, leading to sustained Ca2+ signaling and T-cell activation. nih.gov
cADPR antagonists inhibit T-cell proliferation and the expression of activation markers CD25 and HLA-DR. nih.gov
LPS stimulation of PBMCs doubles intracellular cADPR levels, leading to increased intracellular Ca2+ and T-lymphocyte proliferation. nih.gov
The cADPR antagonist 8-Br-cADPR prevents LPS-induced increases in intracellular Ca2+ and inhibits T-lymphocyte proliferation. nih.gov
Neutrophil Chemotaxis and Innate Immune Responses

The production of cyclic ADP-ribose by the enzyme CD38 is fundamental to the proper functioning of neutrophils, key players in the innate immune system. nih.gov cADPR is essential for the directional migration, or chemotaxis, of neutrophils toward bacterial chemoattractants. nih.gov It mediates this process by regulating calcium mobilization within the neutrophils. nih.gov Specifically, cADPR can directly induce the release of intracellular calcium and is necessary for the sustained influx of extracellular calcium after stimulation by bacterial products like formyl-methionyl-leucyl-phenylalanine (fMLP). nih.gov

Studies using mice deficient in CD38 have demonstrated the critical nature of this pathway. These mice exhibit an increased susceptibility to bacterial infections due to the inability of their neutrophils to migrate to the site of infection. nih.gov This highlights that the CD38/cADPR system is a critical regulator of inflammation and innate immune responses, essential for effective bacterial clearance. nih.gov

Role of cADPR in Neutrophil FunctionReference(s)
cADPR, produced by CD38, is required for neutrophil chemotaxis towards bacterial chemoattractants. nih.gov
It regulates both intracellular Ca2+ release and sustained extracellular Ca2+ influx in stimulated neutrophils. nih.gov
CD38-deficient mice show impaired neutrophil migration and increased susceptibility to bacterial infections. nih.gov
The CD38/cADPR pathway is a critical regulator of inflammation and innate immune responses. nih.gov

Skeletal System: Osteoclastic Bone Resorption

The CD38/cADPR signaling cascade plays a significant role in the regulation of bone metabolism, specifically in osteoclastic bone resorption. Osteoclasts are large, multinucleated cells responsible for the breakdown of bone tissue. The enzyme ADP-ribosyl cyclase, CD38, is expressed in osteoclasts. researchgate.netnih.gov

Activation of CD38 on osteoclasts triggers a cytosolic calcium signal. researchgate.netnih.gov This calcium release is mediated through ryanodine receptors, as demonstrated by the attenuation of the calcium signal by ryanodine receptor modulators. researchgate.netnih.gov Functionally, activation of CD38 with an agonist antibody has been shown to inhibit bone resorption in laboratory assays. researchgate.netnih.gov This suggests that the CD38/cADPR pathway is a key player in controlling the bone-resorbing activity of osteoclasts. researchgate.netnih.gov

cADPR Signaling in OsteoclastsReference(s)
The enzyme CD38, which synthesizes cADPR, is expressed in osteoclasts. researchgate.netnih.gov
Activation of CD38 triggers a cytosolic Ca2+ signal via ryanodine receptors. researchgate.netnih.gov
Agonist-induced activation of CD38 inhibits osteoclastic bone resorption. researchgate.netnih.gov

Roles in Plant Biology

Cyclic ADP-ribose is not confined to animal systems; it also functions as a crucial signaling molecule in plants, mediating responses to hormones and regulating fundamental cellular processes.

Gene Expression Regulation

In the plant kingdom, cADPR has been identified as a second messenger in the signal transduction pathway of abscisic acid (ABA), a primary hormone involved in mediating responses to environmental stresses like drought and salinity. nih.gov Research has shown that treatment of Arabidopsis thaliana plants with ABA leads to an increase in the cellular levels of cADPR. nih.gov This rise in cADPR precedes ABA-induced gene expression, indicating its role as an upstream signaling intermediate. nih.gov The effects of cADPR in this pathway are exerted through the mobilization of calcium. nih.gov

cADPR in Plant Stress ResponseReference(s)
cADPR is a second messenger in the abscisic acid (ABA) signaling pathway. nih.gov
ABA treatment increases cADPR levels in Arabidopsis thaliana. nih.gov
The increase in cADPR occurs prior to ABA-induced gene expression. nih.gov
cADPR's effects in the ABA response are mediated by calcium. nih.gov

Cell Cycle Regulation in Protists (e.g., Euglena)

The role of cADPR in cell cycle control has been demonstrated in the unicellular protist, Euglena gracilis. nih.gov In synchronized cultures of Euglena, the activity of ADP-ribosyl cyclase, the enzyme that synthesizes cADPR, oscillates throughout the cell cycle. nih.gov A significant peak in this enzyme's activity is observed during the G2 phase of the cell cycle. nih.gov

Furthermore, the intracellular concentration of cADPR itself reaches its maximum level immediately before the onset of cell division. nih.gov This temporal correlation strongly suggests a functional role for cADPR in the regulation and progression of the cell cycle in this organism. nih.gov

cADPR and the Cell Cycle in Euglena gracilisReference(s)
ADP-ribosyl cyclase activity oscillates during the cell cycle. nih.gov
A marked increase in ADP-ribosyl cyclase activity occurs in the G2 phase. nih.gov
Intracellular cADPR levels peak immediately before cell division. nih.gov

V. Pathophysiological Implications of Dysregulated Cadpr Signaling

Cardiovascular System Disorders (e.g., Cardiac Hypertrophy)

Dysregulated cADPR signaling is a significant contributor to cardiovascular diseases, including cardiac hypertrophy. The CD38/cADPR pathway is involved in the processes that lead to the enlargement of the heart muscle. nih.gov In conditions of stress on the heart, reactive oxygen species (ROS) and calcium (Ca2+) can activate ADP-ribose cyclase, the enzyme that synthesizes cADPR. nih.gov This leads to a sustained increase in both intracellular Ca2+ and ROS, creating a positive feedback loop that results in cardiac hypertrophy. nih.gov

Furthermore, in ventricular myocytes from a type 1 diabetic rat model, an elevation in cADPR content was observed alongside enhanced activity of the ryanodine (B192298) receptor 2 (RyR2), suggesting that cADPR mediates its effects in this context by regulating RyR2 function. nih.gov The role of cADPR in mobilizing intracellular Ca2+ stores through ryanodine receptors is a key mechanism in its contribution to cardiovascular pathophysiology. nih.govnih.gov

Table 1: Role of cADPR in Cardiovascular Disorders

Disorder Role of cADPR Signaling Key Molecular Players References
Cardiac Hypertrophy Promotes pathological growth of heart muscle cADPR, ROS, Ca2+, ADP-ribose cyclase, RyR2 nih.gov
Vasoconstriction Mediates vasoconstrictor response to ROS cADPR, Superoxide (B77818), ADP-ribosyl cyclase bohrium.comnih.gov

Metabolic Diseases (e.g., Diabetes)

The CD38/cADPR signaling pathway plays a multifaceted role in the development and progression of metabolic diseases, most notably diabetes mellitus. nih.gov In pancreatic β-cells, cADPR acts as a second messenger for Ca2+ mobilization, which is essential for insulin (B600854) secretion. nih.gov Glucose metabolism leads to the production of ATP, which inhibits the hydrolysis of cADPR, causing its accumulation. This accumulated cADPR then triggers Ca2+ release from the endoplasmic reticulum via ryanodine receptors, ultimately leading to insulin secretion. nih.gov

Dysregulation of this pathway can impair insulin secretion. For instance, CD38 deficiency has been shown to accelerate diabetes in a non-obese diabetic (NOD) mouse model. nih.gov Furthermore, in the kidneys of diabetic mice, both the specific ADP-ribosyl cyclase activity and cADPR production were found to be increased, indicating a role for cADPR in the renal complications of diabetes. nih.gov The CD38/cADPR signaling pathway has also been implicated in the effects of certain drugs, such as the alpha-2 adrenergic receptor agonist medetomidine, on glucose and insulin homeostasis. nih.gov

Table 2: cADPR Signaling in Diabetes Mellitus

Aspect of Diabetes Involvement of cADPR Signaling Key Findings References
Insulin Secretion cADPR acts as a second messenger for glucose-induced insulin secretion. ATP produced from glucose metabolism inhibits cADPR hydrolysis, leading to its accumulation and subsequent Ca2+ release for insulin secretion. nih.gov
Diabetes Progression CD38 deficiency accelerates diabetes in NOD mice. Demonstrates the protective role of a functional CD38/cADPR pathway. nih.gov
Diabetic Complications Increased ADP-ribosyl cyclase activity and cADPR in diabetic kidneys. Suggests a role in the renal pathogenesis of diabetes. nih.gov

Respiratory Diseases (e.g., Asthma)

In the context of respiratory diseases like asthma, the CD38/cADPR signaling pathway is a key player in airway smooth muscle (ASM) hyper-responsiveness. nih.gov Inflammatory cytokines, which are central to asthma pathology, can augment the expression of CD38 in ASM cells. nih.gov This leads to increased ADP-ribosyl cyclase activity and, consequently, elevated Ca2+ responses to various agonists, contributing to the heightened contractility of airways. nih.govjournament.com

The cADPR antagonist 8-bromo-cADPR has been shown to reduce these exaggerated Ca2+ responses in ASM cells from asthmatic patients, with the degree of inhibition correlating with the level of CD38 expression. nih.gov This provides direct evidence for the role of CD38-cADPR signaling in the inflammatory airway diseases. nih.gov Studies in CD38-deficient mice have further confirmed the physiological role of this pathway in regulating airway tone, as these mice exhibit significantly lower airway responsiveness to methacholine. atsjournals.org

Neurological Disorders

The cADPR signaling pathway is also deeply involved in the functioning of the nervous system, and its dysregulation is implicated in various neurological disorders. benthamdirect.comnih.gov cADPR acts as a universal calcium mobilizer in neuronal cells, influencing processes such as neurotransmitter release. nih.gov For example, the CD38/cADPR system is critical for the release of oxytocin (B344502) from hypothalamic cells. nih.gov

Pharmacological manipulation of intracellular cADPR levels is being explored as a potential therapeutic strategy for neurodevelopmental and neurodegenerative diseases. benthamdirect.comnih.gov In the context of neurodegenerative diseases like Parkinson's, research suggests that cADPR acts as an endogenous inhibitor of the mTOR signaling pathway, a pathway often dysregulated in such conditions. nih.gov The effect of cADPR on this pathway was found to be diminished in a mouse model of Parkinson's disease, highlighting its potential role in the pathophysiology of the disease. nih.gov The deregulation of calcium signaling is a common feature in many neurodegenerative disorders, and the proteins involved in this signaling, including those in the cADPR pathway, are considered potential therapeutic targets. nih.govnih.gov

Inflammatory and Immune System Dysfunctions (e.g., Susceptibility to Bacterial Infections)

The CD38/cADPR signaling pathway is integral to the proper functioning of the immune system. Dysregulation of this pathway can lead to inflammatory and immune system dysfunctions. CD38 and cADPR are involved in regulating leukocyte adhesion and chemotaxis. nih.gov In T cells, cADPR is a second messenger that mobilizes Ca2+ from intracellular stores, a critical step in T-cell activation. frontiersin.org

Furthermore, the CD38/cADPR pathway is required for the deletion of T regulatory cells during inflammation. nih.gov Inhibition of cADPR signaling has been shown to reduce the inflammatory response in certain contexts. For example, the cADPR antagonist 8-Br-cADPR can inhibit the inflammatory responses in human retinal pigment epithelium, suggesting a role for cADPR in age-related macular degeneration. nih.gov The involvement of this pathway in the response to viral infections has also been noted, where inhibiting CD38 activity or cADPR signaling reduced the inflammatory response of dendritic cells to respiratory syncytial virus. nih.gov

Oxidative Stress and Reactive Oxygen Species Production

A significant interplay exists between cADPR signaling and oxidative stress. Reactive oxygen species (ROS) can stimulate the production of cADPR, and in turn, cADPR can contribute to the generation of ROS, creating a feedback loop that can be detrimental in pathological conditions. nih.govbohrium.com For instance, in coronary arterial smooth muscle cells, superoxide, a type of ROS, has been shown to increase the activity of ADP-ribosyl cyclase, leading to enhanced cADPR production. nih.gov This increase in cADPR then mobilizes intracellular Ca2+, contributing to vasoconstriction. nih.gov

The CD38/cADPR pathway is also involved in the regulation of superoxide production in mouse coronary arterial myocytes. nih.gov This system exhibits a positive feedback loop where NAD(P)H oxidase produces NAD, a substrate for CD38 to generate cADPR, and the resulting cADPR production can further increase NAD(P)H oxidase activity, leading to more superoxide production. nih.gov This connection between cADPR and ROS production is a key mechanism in the pathophysiology of various diseases, including cardiac hypertrophy and vascular dysfunction. nih.govbohrium.com

Table 3: cADPR and Oxidative Stress

Process Role of cADPR Mechanism References
ROS-induced Vasoconstriction Mediates the vasoconstrictor response. Superoxide activates ADP-ribosyl cyclase, increasing cADPR and subsequent Ca2+ release. bohrium.comnih.gov
Superoxide Production Participates in a positive feedback loop for superoxide generation. cADPR production increases NAD(P)H oxidase activity, which in turn provides the substrate for more cADPR synthesis. nih.gov

Atherogenesis

The development of atherosclerosis, or atherogenesis, is another pathological process where dysregulated cADPR signaling may play a role. While direct evidence is still emerging, the known functions of cADPR in vascular smooth muscle cells (VSMCs) and endothelial cells (ECs) suggest its involvement. bohrium.com Both VSMCs and ECs can produce cADPR, which is involved in regulating vascular tone and mediating vasomotor responses. bohrium.comnih.gov

The potential role of the related molecule, nicotinic acid adenine (B156593) dinucleotide phosphate (B84403) (NAADP), in regulating lysosome function and its implication in autophagy and atherogenesis, points towards a possible similar involvement of cADPR, given their shared synthesis and degradation pathways. bohrium.com Further research is needed to fully elucidate the specific contributions of cADPR to the complex process of atherogenesis.

Vi. Advanced Methodologies and Research Tools for Cadpr Studies

Analytical Techniques for cADPR Quantification

Accurate measurement of intracellular cADPR concentrations is crucial for understanding its physiological function. Given that its levels can be very low, highly sensitive and specific analytical methods are required. researchgate.net

Fluorometric cycling assays have become a preferred method for quantifying cADPR due to their exceptional sensitivity, capable of detecting concentrations in the sub-nanomolar range. researchgate.netnih.gov These assays are well-suited for high-throughput screening as they can be performed in multiwell plates using a fluorescence plate reader. nih.govnih.gov The principle of the assay involves the enzymatic conversion of cADPR to NAD+ in the presence of excess nicotinamide (B372718), a reaction catalyzed by ADP-ribosyl cyclase. researchgate.netaatbio.com The resulting NAD+ is then measured using a cycling reaction involving enzymes like alcohol dehydrogenase and diaphorase, which ultimately leads to the production of a fluorescent product, resorufin. researchgate.netnih.gov

The specificity of this assay is conferred by the unique ability of ADP-ribosyl cyclase to catalyze the reverse reaction from cADPR to NAD+. researchgate.net Commercially available kits have made this technique more accessible for researchers. aatbio.comaatbio.com Modifications to the standard protocol have been developed to address issues such as sample recovery and enzyme stability, leading to an approximate 15% increase in the recovery of brain cADPR and reduced variability between samples. nih.gov

Key Features of Fluorometric Cycling Assays for cADPR:

Feature Description Reference(s)
Principle Enzymatic cycling reaction where cADPR is converted to NAD+, which then generates a fluorescent signal. researchgate.netaatbio.com
Sensitivity High sensitivity, capable of detecting cADPR in the low nanomolar to sub-nanomolar range. researchgate.netnih.govnih.gov
Format Adaptable to 96-well or 384-well microtiter plates for high-throughput analysis. nih.govnih.govaatbio.com
Specificity Relies on the specific reverse reaction catalyzed by ADP-ribosyl cyclase. researchgate.net

| Advantages | Uses commercially available reagents, suitable for automation. | nih.govnih.gov |

High-Performance Liquid Chromatography (HPLC) provides a robust and specific method for the analysis and quantification of cADPR in cellular extracts. nih.gov A common approach involves a two-step HPLC method, often combining strong anion-exchange and reversed-phase ion-pair chromatography, to separate endogenous cADPR from other nucleotides. nih.gov This technique results in a single, symmetrical peak that co-elutes with a standard cADPR sample, and its identity can be further confirmed by its conversion to ADP-ribose (ADPR) upon heating. nih.gov

The detection sensitivity for cADPR using HPLC is typically around 10 picomoles. nih.gov This method has been successfully applied to determine the intracellular concentrations of cADPR in various cell types, including human T-cell lines like Jurkat and HPB.ALL cells. nih.gov Other HPLC methods utilize columns such as the CarboPac PA-1 at a strong basic pH with pulsed amperometric detection for the simultaneous separation and quantification of cADPR and its metabolite, ADPR. nih.gov While highly sensitive and reproducible, this particular method may require an additional step, such as ion-affinity chromatography, to remove interfering compounds like guanosine (B1672433) monophosphate (GMP). nih.gov

HPLC Analysis of cADPR in Human T-Cell Lines:

Cell Line Intracellular cADPR Concentration (pmol/10⁸ cells) Reference
Jurkat (quiescent) 198 ± 41 nih.gov

Pharmacological Tools

The development of specific agonists and antagonists for the cADPR signaling pathway, along with inhibitors of its synthesizing enzyme, has been instrumental in elucidating its physiological roles.

Modifications to the adenine (B156593) ring of the cADPR molecule have yielded a series of valuable pharmacological tools. nih.gov These analogs have been crucial for probing the mechanisms of cADPR-mediated calcium signaling. nih.govmdpi.com

8-Amino-cADPR: This analog, created by substituting the 8-position of the adenine ring with an amino group, acts as a specific cADPR antagonist. nih.govnih.gov It effectively blocks cADPR-induced calcium release without inducing release on its own. nih.govphysiology.org 8-amino-cADPR competes with cADPR for its microsomal binding site and can inhibit ACh-induced calcium oscillations in smooth muscle cells. nih.govphysiology.org

8-Bromo-cADPR: Another 8-substituted analog, 8-Bromo-cADPR, also functions as a cADPR antagonist, though it is less potent than 8-amino-cADPR. nih.gov It is a cell-permeable compound that has been widely used to investigate the role of endogenous cADPR in various cellular processes, including excitation-contraction coupling in cardiac myocytes and paclitaxel-induced axon degeneration. mdpi.comnih.govnih.govnih.gov

7-Deaza-8-bromo-cADPR: This compound combines the features of being hydrolysis-resistant and membrane-permeable, making it a powerful tool for studying cADPR signaling in intact cells. nih.gov It is a potent cADPR antagonist, even more effective than 8-bromo-cADPR in some systems, and has been shown to decrease paclitaxel-induced axon degeneration at very low concentrations. nih.govnih.govmedchemexpress.com

Key Pharmacological Tools for cADPR Research:

Compound Type Key Characteristics Reference(s)
8-Amino-cADPR Antagonist Specific, competitive antagonist. Blocks cADPR-induced Ca²⁺ release. nih.govnih.govphysiology.org
8-Bromo-cADPR Antagonist Cell-permeable antagonist. Used to study endogenous cADPR function. nih.govmdpi.comnih.govnih.gov
7-Deaza-8-bromo-cADPR Antagonist Potent, membrane-permeable, and hydrolysis-resistant antagonist. nih.govnih.govmedchemexpress.com

| 7-deaza-cADPR | Agonist | Poorly hydrolyzable agonist of ryanodine-sensitive Ca²⁺ release channels. | nih.gov |

Inhibiting the synthesis of cADPR is another critical approach to understanding its function. ADP-ribosyl cyclases, such as the lymphocyte antigen CD38, are the enzymes responsible for producing cADPR from NAD+. nih.govwikipedia.org Research has led to the discovery of small molecule inhibitors that can selectively target these enzymes.

For instance, a specific small molecule inhibitor of kidney ADP-ribosyl cyclase has been identified. nih.gov This compound was shown to inhibit the enzyme activity in the kidney but not the activity of CD38 or cyclases found in the spleen, heart, or brain. nih.gov In a cell-based system, this inhibitor blocked cADPR production and the subsequent increase in intracellular calcium concentration in mouse mesangial cells, demonstrating its potential for developing tissue-specific therapeutic agents. nih.gov

Synthetic Chemistry Approaches

While cADPR analogs can be produced through enzymatic and chemo-enzymatic methods using enzymes like ADP-ribosyl cyclase from Aplysia californica, these methods are limited by the substrate specificity of the enzyme. nih.govnih.govingentaconnect.com Consequently, total chemical synthesis offers a more versatile route to a wider variety of cADPR analogs. nih.govingentaconnect.com

The chemical synthesis of cADPR presents significant challenges, primarily in constructing the large, 18-membered ring structure and the N1-substituted purine (B94841) nucleoside. nih.govingentaconnect.com Early attempts to construct the ring using a bisphosphate-type substrate had inadequate yields. nih.govingentaconnect.com A major breakthrough was the use of phenylthiophosphate-type substrates, which, when activated, produced the 18-membered ring products in high yields. nih.gov This improved method has been instrumental in the synthesis of various cADPR analogs, including the chemically and biologically stable mimic, cADP-carbocyclic-ribose (cADPcR). nih.gov The synthesis of the N1-substituted purine structure has been achieved through methods like the condensation of N1-(2,4-dinitrophenyl)inosine derivatives or 4-cyano-5-(alkoxymethyleneamino)imidazole nucleosides with appropriate amines. nih.govingentaconnect.com These synthetic approaches have been crucial for creating novel analogs that are often more potent and stable than cADPR itself, serving as valuable tools for studying calcium signaling pathways. nih.gov

Enzymatic and Chemo-Enzymatic Synthesis of cADPR Analogs

The synthesis of cADPR analogs through enzymatic and chemo-enzymatic approaches has provided valuable tools for studying cADPR's biological functions. A primary enzyme utilized in these methods is ADP-ribosyl cyclase. ingentaconnect.comnih.gov While these enzymatic methods are effective, they are often constrained by the substrate specificity of the enzymes, which can limit the variety of analogs that can be produced. ingentaconnect.comnih.gov

A notable example of enzymatic synthesis involves the use of ADP-ribosyl cyclase from Aplysia californica. This enzyme has been successfully used to cyclize nicotinamide 8-Br-hypoxanthine dinucleotide (8-Br-NHD+) at the N1 position. rsc.orgnih.gov This reaction yields cyclic 8-Br-inosine diphosphoribose (8-Br-N1-cIDPR), a membrane-permeant agonist that triggers Ca2+ release in human T-cells. rsc.orgnih.gov Chemo-enzymatic strategies combine chemical synthesis steps with enzymatic transformations, offering a powerful approach to generate novel analogs that might not be accessible through purely enzymatic or chemical routes alone. researchgate.netnih.gov These methods allow for the production of early chiral synthons, endgame transformations, and the rapid construction of molecular complexity. nih.gov

Total Chemical Synthesis Strategies for Diverse Analogs (e.g., Carbocyclic Analogues)

To overcome the limitations of enzymatic methods and to generate a broader array of cADPR analogs, total chemical synthesis has been a critical area of research. ingentaconnect.comnih.gov The chemical synthesis of cADPR and its analogs presents significant challenges, particularly in the construction of the large 18-membered ring and the chemically sensitive N1-substituted purine nucleoside structure. ingentaconnect.comnih.gov

Initial attempts at constructing the 18-membered ring using a bisphosphate-type substrate showed limited success. ingentaconnect.comnih.gov A significant breakthrough was achieved with the use of phenylthiophosphate-type substrates, which, when activated with silver nitrate (B79036) (AgNO3) or iodine (I2) in pyridine, yielded the 18-membered ring in high yields. ingentaconnect.comnih.gov This improved method paved the way for the synthesis of various analogs, including the chemically and biologically stable cADP-carbocyclic-ribose (cADPcR). ingentaconnect.comnih.gov The synthesis of carbocyclic analogues of cADPR was designed to create stable isosteres of the natural molecule. nih.gov For instance, the reaction of a triflate derived from a known diol with an inosine (B1671953) derivative successfully produced the desired N1-alkyl derivative, which was then converted to a diphosphate (B83284) derivative. nih.gov

Furthermore, the first total synthesis of the membrane-permeant and hydrolytically stable cADPR receptor agonist, 8-Br-N1-cIDPR, was achieved through a regio- and stereoselective N1-ribosylation of protected 8-bromoinosine. nih.gov This accomplishment provided access to analogs with an intact "northern" ribose, which were previously difficult to obtain due to the lability of the N1-ribosyl link. nih.gov

Synthesis StrategyKey FeaturesExample Analog(s)
Enzymatic Utilizes enzymes like ADP-ribosyl cyclase. Limited by substrate specificity.8-Br-N1-cIDPR
Chemo-Enzymatic Combines chemical and enzymatic steps for greater versatility.Various complex analogs
Total Chemical Allows for a wide diversity of analogs. Overcomes challenges in ring and N1-glycosidic bond formation.cADP-carbocyclic-ribose (cADPcR)

Structure-Activity Relationship (SAR) Studies of cADPR Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of cADPR and its analogs relates to their biological activity, providing insights for the design of more potent and selective agonists or antagonists. scirp.org These studies have been instrumental in identifying the key molecular features required for interaction with the cADPR receptor and for metabolic stability. ingentaconnect.comnih.govacs.org

Research has shown that modifications to the "southern" ribose of the cADPR molecule can significantly enhance the inhibitory activity of analogs against CD38-mediated cADPR hydrolysis. acs.org This suggests that the "northern" ribose and the adenine base are the primary determinants for binding to the CD38 active site. acs.org The development of synthetic methods that allow for the selective modification of the "southern" ribose has been pivotal for exploring the SAR in this region of the molecule. acs.org

The synthesis of various cADPR analogs has been essential for elucidating the mechanism of cADPR-mediated Ca2+ signaling pathways. ingentaconnect.comnih.gov These analogs also hold potential as lead compounds for drug development. ingentaconnect.comnih.gov

Molecular RegionImportance in SARFindings from Analog Studies
"Northern" Ribose Key for interaction with the CD38 binding pocket.Confirmed as critical for CD38 activity and inhibition.
"Southern" Ribose Can be modified to improve inhibitory activity.Analogs with modified "southern" ribose show enhanced inhibition of cADPR hydrolysis by CD38.
Adenine Base Key for interaction with the CD38 binding pocket.Essential for binding and activity.

Molecular and Cellular Biology Techniques

Gene Silencing (e.g., RyR knockdown)

Gene silencing, particularly through RNA interference (RNAi), has become a powerful tool for investigating the function of specific genes in the cADPR signaling pathway. nih.gov This technique allows for the "knock-down" of a target gene's expression, effectively reducing the amount of the corresponding protein in the cell. nih.gov By observing the cellular or physiological consequences of this reduction, researchers can infer the function of the silenced gene. nih.gov

In the context of cADPR research, gene silencing has been used to target components of the signaling cascade, such as the ryanodine (B192298) receptor (RyR), which is a physiological receptor for cADPR. researchgate.net Knocking down RyR expression allows for the investigation of its specific role in cADPR-mediated calcium release. The CRISPR-Cas13 system is an emerging technology for RNA knockdown that has shown high precision and effectiveness in human cells. nih.gov

Knockout Animal Models (e.g., CD38-deficient mice)

The development of knockout animal models, particularly mice lacking the gene for CD38, has been invaluable for studying the physiological roles of cADPR. jax.org CD38 is a major enzyme responsible for both the synthesis and hydrolysis of cADPR.

CD38-deficient mice (CD38KO) exhibit a range of phenotypes that have shed light on the functions of the CD38/cADPR system. These mice show impaired glucose-induced increases in intracellular calcium and insulin (B600854) secretion, highlighting the essential role of CD38 in these processes. jax.org They are also unable to mount an effective innate immune response to certain bacterial pathogens and show defects in neutrophil chemotaxis. jax.org Studies using CD38KO mice have also revealed a role for CD38 in the recovery from transient global cerebral ischemia, with deficient mice showing reduced neuronal cell death. nih.gov

ModelKey Gene DeficientMajor Phenotypes/Research Applications
CD38 Knockout Mouse CD38Impaired insulin secretion, altered immune responses, protection against ischemic brain damage, altered exercise capacity.

Recombinant Enzyme Expression Systems

Recombinant protein expression systems are essential for producing large quantities of the enzymes involved in cADPR metabolism, such as ADP-ribosyl cyclases and CD38, for structural and functional studies. nih.govyoutube.com These systems utilize host cells, such as bacteria (E. coli), yeast (Saccharomyces cerevisiae), insect cells, or mammalian cells, to produce a protein of interest from its corresponding gene. futurefields.iosigmaaldrich.comnih.gov

The choice of expression system depends on the specific requirements of the protein, such as the need for post-translational modifications, which are often necessary for the proper folding and function of eukaryotic proteins. futurefields.ionih.gov For example, mammalian cell expression systems like HEK-293 or CHO cells are often used to produce complex mammalian proteins because they can perform human-like post-translational modifications. futurefields.io These recombinant enzymes are crucial for in vitro assays, high-throughput screening for inhibitors, and detailed biochemical characterization. nih.govyoutube.com

Imaging Techniques for Calcium Dynamics

The primary function of cADPR as a second messenger is to mobilize intracellular calcium. nih.gov Therefore, techniques that allow for the visualization and quantification of calcium dynamics are crucial for understanding the physiological consequences of cADPR signaling.

Real-Time Confocal Microscopy for Intracellular Calcium

Real-time confocal microscopy is a cornerstone technique for studying intracellular calcium ([Ca2+]i) dynamics with high spatial and temporal resolution. researchgate.netnih.gov This method allows researchers to observe and measure changes in [Ca2+]i in living cells, providing insights into signaling events like calcium waves and oscillations. researchgate.netnih.gov

The methodology typically involves loading cells with a calcium-sensitive fluorescent dye, such as Fluo-3 AM or Indo-1. researchgate.netnih.gov These dyes exhibit a significant change in fluorescence intensity upon binding to Ca2+. A confocal laser scanning microscope is then used to excite the fluorophore and collect the emitted fluorescence from a specific focal plane within the cell. nih.govspringernature.com This optical sectioning capability eliminates out-of-focus light, resulting in sharp, high-contrast images of subcellular structures and localized calcium signals. nih.gov

In the context of cADPR research, confocal microscopy has been instrumental in demonstrating the effects of cADPR on calcium release. For instance, in studies involving the protozoan parasite Toxoplasma gondii, real-time imaging with Fluo-4 AM has been used to show that cADPR signaling controls the release of intracellular calcium, which is essential for processes like microneme secretion, motility, and host cell invasion. nih.gov Similarly, in cardiac myocytes, confocal microscopy with Fluo-3 has been used to visualize spontaneous and propagated calcium waves initiated by calcium release from the sarcoplasmic reticulum, a process that can be modulated by cADPR. nih.gov

While powerful, it is important to acknowledge the potential for the imaging process itself to influence cellular physiology. The high-intensity laser light used in confocal microscopy can sometimes induce phototoxicity or photobleaching and may even trigger intracellular calcium transients. confocalnl.comphysiology.org Therefore, careful optimization of imaging parameters, such as laser power and scan speed, is essential to ensure the accurate measurement of physiological calcium dynamics. physiology.org

Table 2: Application of Real-Time Confocal Microscopy in Calcium Dynamics Studies

Biological System Fluorescent Indicator Key Observation Relevance to cADPR Reference
Toxoplasma gondii Fluo-4 AM cADPR-mediated pathway controls intracellular calcium release, governing protein secretion and invasion. Demonstrates the functional role of the cADPR signaling pathway in a protozoan parasite. nih.gov
Rat Cardiomyocytes Fluo-3 Visualization of spontaneous and propagated intracellular Ca2+ waves. Provides a model system to study how cADPR might modulate Ca2+ release from the sarcoplasmic reticulum in cardiac cells. nih.gov
Heart Muscle Cells Fluo-3 Sharp definition of organelles and their differential indicator accumulation. Offers high spatial resolution to pinpoint the subcellular locations of cADPR-mediated Ca2+ signals. nih.gov
Isolated Chondrocytes Fluo 4-AM Confocal imaging itself can induce Ca2+ transients, mediated by reactive oxygen species. Highlights the importance of careful experimental controls to distinguish between stimulus-induced and imaging-induced Ca2+ signals. physiology.org

Vii. Emerging Concepts and Future Research Directions

Elucidation of Precise cADPR-Ryanodine Receptor (RyR) Interaction Mechanisms

A central aspect of cADPR signaling is its ability to mobilize intracellular calcium stores through the activation of Ryanodine (B192298) Receptors (RyRs), which are large-conductance calcium release channels located on the endoplasmic and sarcoplasmic reticulum. nih.govnih.gov While it was first proposed in 1991 that cADPR could activate RyRs, the precise molecular mechanism of this interaction remains a subject of intense investigation. nih.gov A key unresolved question is whether cADPR binds directly to the RyR channel to gate its opening or if its action is mediated by an accessory protein.

Some evidence suggests the involvement of intermediary proteins. For instance, in sea urchin egg microsomes, sensitivity to cADPR was lost after purification but could be restored by adding back a soluble protein identified as calmodulin. nih.gov This suggests that calmodulin, or a similar accessory protein, may be essential for coupling cADPR to RyR activation. nih.gov In cardiac myocytes, FK506 binding protein 12.6 (FKBP12.6) has been implicated, with studies showing that cADPR could induce the dissociation of FKBP12.6 from the RyR2 complex in a phosphorylation-dependent manner, leading to channel activation. nih.gov

Despite these findings, the quest for a definitive structural understanding continues. The large size and complexity of the RyR protein, which consists of four ~560-kD subunits, present significant challenges to structural biology. nih.gov Future research will undoubtedly focus on using advanced techniques like cryo-electron microscopy (cryo-EM) to capture high-resolution structures of the RyR channel in complex with cADPR and its potential binding partners. Identifying the specific binding site(s) and understanding the conformational changes they induce will be a major breakthrough in decoding the fundamental mechanics of calcium signaling. nih.gov

Identification and Characterization of Novel ADP-Ribosyl Cyclases and Hydrolases

The synthesis and degradation of cADPR are catalyzed by a family of enzymes, the most well-known of which is the mammalian ectoenzyme CD38. mdpi.com However, it is increasingly clear that CD38 is not the sole enzyme with this capability. The discovery of an ADP-ribosyl cyclase in the mollusc Aplysia californica was a pivotal moment, revealing an enzyme that efficiently cyclizes NAD+ to cADPR. nih.govmolbiolcell.org Research continues to identify novel ADP-ribosyl cyclases and cADPR hydrolases in various organisms and cellular compartments. nih.gov

For instance, variants of cADPR with different cyclization linkages (e.g., v-cADPR) have been identified as products of bacterial and plant TIR domain-containing enzymes, indicating a broader enzymatic universe for NAD+ metabolites than previously understood. biorxiv.org Furthermore, enzymes that hydrolyze cADPR at different positions, such as the SARM1 enzyme which cleaves the phosphoanhydride bond, have been discovered, adding another layer of regulatory control. wikipedia.org

A significant future direction is the search for and characterization of other cyclases and hydrolases, particularly those that may operate in specific subcellular locations or respond to distinct stimuli. Identifying these new enzymes will be crucial for understanding how cADPR signaling is tailored to specific physiological contexts and may reveal new targets for therapeutic intervention.

Agonist Receptor Coupling Mechanisms for CD38 and ADP-Ribosyl Cyclases

The production of cADPR by enzymes like CD38 is not a static process but is dynamically regulated by extracellular signals. A key area of emerging research is understanding how cell surface receptors couple to ADP-ribosyl cyclases to control cADPR synthesis. Evidence strongly points to the involvement of G-protein coupled receptors (GPCRs). nih.govwikipedia.org

Studies have shown that stimulating specific GPCRs, such as muscarinic acetylcholine (B1216132) receptors, can either increase or inhibit the activity of ADP-ribosyl cyclase in cell membranes. nih.govcore.ac.uk This regulation is mediated by heterotrimeric G-proteins, as the effects can be mimicked by GTP and blocked by bacterial toxins that specifically inhibit G-protein function. nih.govcore.ac.uk This suggests a direct signaling pathway from the receptor to the cyclase, analogous to the well-established GPCR-mediated activation of adenylyl cyclase and phospholipase C. nih.govlibretexts.org

Future research will aim to dissect the specific G-protein subunits (e.g., Gs, Gi) that couple to CD38 and other cyclases. Elucidating these pathways will provide a more complete picture of how hormones, neurotransmitters, and other signaling molecules precisely control cADPR levels to orchestrate downstream calcium signals and cellular responses. nih.gov

Therapeutic Targeting of cADPR Pathways

The involvement of the CD38/cADPR signaling pathway in a wide range of physiological and pathological processes makes it an attractive target for therapeutic intervention. frontiersin.org Dysregulation of this pathway has been implicated in inflammation, autoimmune disorders, metabolic diseases, and neurotoxicity. frontiersin.orgnih.govnih.gov

A promising strategy is the development of pharmacological inhibitors that target the enzymatic activity of CD38 or block the action of cADPR at its downstream targets. For example, the cADPR antagonist 8-bromo-cyclic-ADP-ribose (8-Br-cADPR) has shown protective effects in a rat model of ropivacaine-induced convulsions by alleviating seizures and reducing apoptosis and oxidative stress in the brain. nih.gov This demonstrates the potential of cADPR pathway inhibitors in neurological conditions.

Future research will focus on developing more potent and specific inhibitors and modulators of the pathway. This includes creating inhibitors that can distinguish between the cyclase and hydrolase activities of CD38 or that target newly discovered enzymes in the cADPR metabolic network. researchgate.net Such compounds would not only be valuable research tools but could also form the basis for new therapies for a host of human diseases.

Pharmacological Modulators of the cADPR Pathway
CompoundTypeMechanism of ActionReported EffectReference
8-bromo-cyclic-ADP-ribose (8-Br-cADPR)AntagonistInhibits cADPR-mediated effectsProlonged convulsion latency and reduced convulsion duration in a rat model. nih.gov
8-NH2-N1-cIDPRInhibitorInhibits CD38 NADase and cADPR hydrolase activityDemonstrated potent inhibition of CD38 enzymatic functions in vitro. researchgate.net

Advanced Molecular Probes and Biosensors for cADPR

Progress in understanding the intricate details of cADPR signaling is intrinsically linked to the development of sophisticated tools for its detection and measurement. Currently, researchers rely on methods such as HPLC, mass spectrometry, and fluorimetric assay kits to quantify cADPR levels from cell or tissue lysates. aatbio.comaatbio.com While these methods are sensitive, they provide only a static snapshot of the average cADPR concentration and cannot resolve dynamic changes in living cells.

To overcome this limitation, the development of advanced molecular probes and biosensors is a high-priority research direction. The ideal tool would be a genetically encoded sensor that can be expressed directly in cells to report changes in cADPR concentration in real-time with high spatial resolution. The design of such sensors, often based on FRET, has been successful for other second messengers and for related molecules like poly-ADP-ribose (PAR), providing a blueprint for cADPR sensor development. nih.govbiorxiv.orgnih.gov

In addition to biosensors, there is a need for better fluorescent probes for various imaging applications. These could include probes that specifically label ADP-ribosyl cyclases or cADPR binding proteins, allowing their localization and trafficking to be studied. The creation of these advanced molecular tools will be essential for dissecting the subcellular organization of cADPR signaling pathways.

Current and Future Tools for cADPR Detection
Tool TypePrincipleApplicationLimitation/Future GoalReference
Fluorimetric Assay KitsEnzymatic conversion of cADPR to NAD+, which is then detected by a fluorescent probe.Quantification of cADPR in cell/tissue lysates.Provides only a static measurement; no spatial or real-time data. aatbio.comaatbio.com
Caged cADPRA photo-labile protecting group on cADPR is removed by UV light.Controlled release of cADPR in specific cellular locations and times.Experimental manipulation, not a measurement tool. nih.gov
Genetically Encoded BiosensorsFRET-based sensor with a cADPR-binding domain.Real-time imaging of cADPR concentration changes in living cells.Currently in development; a major future research direction. nih.govbiorxiv.org

Decoding Mechanisms of Complex Calcium Signals

Cells use a sophisticated calcium signaling toolkit to encode information about the external environment. The frequency, amplitude, duration, and spatial pattern of Ca2+ oscillations all contain information that is "decoded" by downstream effector proteins to elicit a specific cellular response. ulb.ac.benih.govnih.gov cADPR, along with IP3 and NAADP, is a principal architect of this signaling complexity. nih.govnih.gov

cADPR contributes to this code primarily by sensitizing RyRs to Ca2+-induced Ca2+ release, effectively lowering the threshold for a regenerative Ca2+ wave. nih.gov This modulation can change the frequency and amplitude of Ca2+ oscillations in response to a given stimulus. nih.gov For example, microinjection of cADPR into cardiac myocytes was found to increase the frequency of spontaneous Ca2+ waves. nih.gov

A major challenge for future research is to understand how the cADPR component of a complex Ca2+ signal is specifically decoded. How do cells distinguish a Ca2+ signal generated by cADPR from one generated by IP3? The answer likely lies in the specific kinetics and calcium affinities of the downstream decoders, such as Ca2+-dependent kinases and phosphatases, and their strategic co-localization with the sources of Ca2+ release. uhlenlab.org Teasing apart these intricate networks—understanding how the code is written by molecules like cADPR and how it is read by the cell's decoding machinery—remains one of the most exciting frontiers in signal transduction research.

Role of cADPR Isomers in Intracellular Signaling

While canonical cyclic ADP-ribose (cADPR) is a well-established second messenger in calcium signaling across various cell types, recent research has unveiled a new dimension to its signaling paradigm through the discovery of its isomers. wikipedia.org These variants, produced by specific enzymes in bacteria and plants, possess distinct structural features and engage in unique intracellular signaling pathways, particularly in the context of immunity.

Unlike canonical cADPR, which is synthesized from nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) by ADP-ribosyl cyclases like CD38, cADPR isomers are generated by the enzymatic activity of Toll/interleukin-1 receptor (TIR) domains found in bacterial and plant immune proteins. wikipedia.orgunl.educsu.edu.au These TIR domains hydrolyze NAD⁺ to produce signaling molecules, including variants of cADPR that were first identified by their different retention times in High-Performance Liquid Chromatography (HPLC) compared to the standard cADPR. wikipedia.orgunl.edu

The two primary isomers identified are designated as 2’cADPR (also known as v-cADPR or 1''-2' glycocyclic ADPR) and 3’cADPR (also known as v2-cADPR or 1''-3' glycocyclic ADPR). wikipedia.orgunl.edu The production of these isomers is a key step in the immune responses of these organisms. For instance, the TIR-domain-containing protein ThsB in bacteria produces a cADPR isomer upon phage infection to initiate a defense pathway. unl.edu Similarly, plant TIR domains and certain bacterial effector proteins like HopAM1 from Pseudomonas syringae can generate these isomers to modulate plant immunity. unl.eduunl.edu

The defining structural difference between canonical cADPR and its isomers lies in the nature of the cyclizing bond. Canonical cADPR features a cycle closed by an N¹-glycosidic bond between the N1 of the adenine base and the ribose. wikipedia.org In contrast, the isomers are cyclized via an O-glycosidic bond formed between the two ribose moieties of ADP-ribose (ADPR). unl.edubiorxiv.org

The chemical structures of the isomers were elucidated using advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry. biorxiv.orgbiorxiv.org Heteronuclear Multiple Bond Correlation (HMBC) NMR experiments were crucial in identifying the specific linkages.

2’cADPR (v-cADPR): In this isomer, the cyclization occurs through a ribose(1″→2′)ribose O-glycosidic linkage. biorxiv.orgbiorxiv.org

3’cADPR (v2-cADPR): This isomer is characterized by a ribose(1″→3′)ribose O-glycosidic linkage. biorxiv.orgbiorxiv.org

Table 1: Comparison of Canonical cADPR and its Isomers

Feature Canonical cADPR 2’cADPR (v-cADPR) 3’cADPR (v2-cADPR)
Producing Enzyme Family ADP-ribosyl cyclases (e.g., CD38) wikipedia.org Toll/interleukin-1 receptor (TIR) domains unl.educsu.edu.au Toll/interleukin-1 receptor (TIR) domains unl.educsu.edu.au
Cyclization Bond Type N¹-glycosidic bond wikipedia.org O-glycosidic bond unl.edubiorxiv.org O-glycosidic bond unl.edubiorxiv.org
Specific Linkage N1 of adenine to ribose wikipedia.org Ribose(1″→2′)Ribose biorxiv.orgbiorxiv.org Ribose(1″→3′)Ribose biorxiv.orgbiorxiv.org
Primary Signaling Role Intracellular Ca²⁺ mobilization wikipedia.org Plant & bacterial immune signaling researchgate.net Bacterial antiphage defense, suppression of plant immunity unl.eduresearchgate.net

The structural variations in cADPR isomers directly translate to distinct biological functions, setting them apart from the canonical Ca²⁺-mobilizing pathway. Research has established specific roles for these molecules in bacterial and plant defense mechanisms.

3’cADPR in Bacterial and Plant Immunity: Studies have shown that 3’cADPR is a potent signaling molecule in the bacterial antiphage defense system known as Thoeris. unl.eduresearchgate.net Upon infection by a phage, bacterial TIR-domain proteins (ThsB) produce 3'cADPR. This isomer then acts as a specific activator for ThsA effector proteins. unl.edubiorxiv.org The binding of 3'cADPR to the SLOG domain of ThsA triggers its NADase activity, leading to a depletion of cellular NAD⁺ and ultimately causing cell death to prevent the spread of the phage. unl.eduresearchgate.net

Furthermore, 3’cADPR is involved in the suppression of plant immunity. When the bacterial effector protein HopAM1 produces this isomer within a plant cell, it acts to inhibit the plant's defense responses, thereby facilitating the bacterial infection. unl.eduresearchgate.net

2’cADPR in Immune Signaling: The role of 2'cADPR is also linked to immune signaling in both plants and bacteria. researchgate.net In some contexts, it is suggested that 2'cADPR may function as an intermediate that can be further processed. For example, it could be hydrolyzed to generate other signaling molecules that activate downstream immune pathways. biorxiv.orgresearchgate.net While it can also activate ThsA NADase activity, it does so less potently than 3'cADPR. biorxiv.org

Table 2: Research Findings on the Intracellular Signaling Roles of cADPR Isomers

Isomer Research Finding Organism/System Significance Citation
3’cADPR Acts as a potent activator of ThsA effector proteins in the Thoeris antiphage defense system. Bacteria Functions as a key signaling molecule in bacterial immunity against viruses (phages). unl.edubiorxiv.orgresearchgate.net
3’cADPR Suppresses plant immunity when produced by the bacterial effector HopAM1. Plants / Bacteria (P. syringae) Represents a mechanism used by pathogens to overcome host defenses. unl.educsu.edu.auresearchgate.net
2’cADPR Can trigger the NADase activity of ThsA, though less effectively than 3'cADPR. Bacteria Implicated in bacterial immune pathways, but may have a different or secondary role to 3'cADPR. biorxiv.org
2’cADPR Proposed to be an intermediate in plant immune signaling, possibly hydrolyzed to other active molecules. Plants May be a precursor to other signaling molecules that activate plant defense complexes. biorxiv.orgresearchgate.net

The discovery of cADPR isomers and their specific roles in intracellular signaling has significantly expanded our understanding of NAD⁺ as a precursor for a diverse array of signaling molecules. These findings highlight a sophisticated layer of regulation in bacterial and plant immunity, where distinct molecular structures are employed to mediate highly specific biological outcomes. Future research will likely continue to unravel the complexities of these pathways and identify other potential roles for cADPR isomers in cellular processes.

Q & A

Q. Can cADPR analogs be engineered to target specific isoforms of RyR or TRPM2, and what therapeutic implications might this have?

  • N3-cADP-carbocyclic-ribose : A photoaffinity probe for cross-linking RyR1 in skeletal muscle.
  • Click chemistry-derived analogs : Triazole pyrophosphate bioisosteres inhibit CD38-mediated hydrolysis while retaining Ca²+ release activity .

Q. How do prokaryotic TIR domain proteins inform our understanding of cADPR's evolutionary role in eukaryotic immune signaling?

  • Prokaryotic TIR domains cleave NAD+ into cADPR, which may act as a conserved immune signal. Study plant TIR domains (e.g., AtTIR1 ) to link cADPR production to pathogen resistance pathways via SARM1 activation .

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